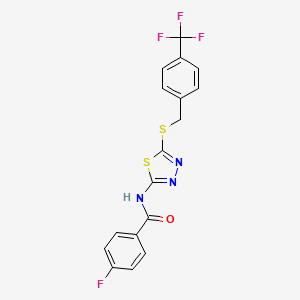

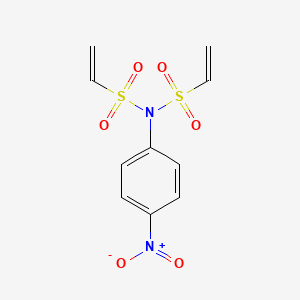

Tert-butyl (2R,3R)-3-(3-bromophenyl)aziridine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

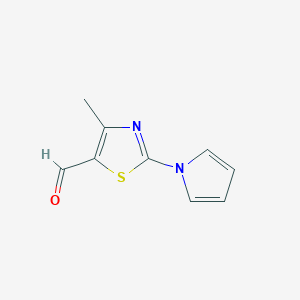

The synthesis of such a compound would likely involve the formation of the aziridine ring, possibly through a nucleophilic substitution reaction involving a suitable diamine precursor and a halogenated alkyl compound. The tert-butyl carboxylate group could potentially be introduced through an esterification reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the three-membered aziridine ring, which introduces strain into the molecule and can make it more reactive. The 3-bromophenyl group is a bulky, electron-rich substituent, while the tert-butyl carboxylate group is also quite large and may have an impact on the compound’s solubility and reactivity .Chemical Reactions Analysis

Aziridines are known to undergo ring-opening reactions when treated with nucleophiles, due to the strain in the three-membered ring. The bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions under the right conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the bromine atom and the ester group could potentially make it relatively heavy and polar, which could influence its solubility and boiling/melting points .科学的研究の応用

Building Block for Amino Alcohols and Polyamines : The compound has been used in the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, a potential building block for amino alcohols and polyamines (Jähnisch, 1997).

Lipase-Catalyzed Resolution : It has been involved in lipase-catalyzed resolution processes, particularly in the synthesis of specific stereoisomers of aziridinemethanol (Sakai et al., 2005).

Synthesis of Morpholine Derivatives : The compound has played a role in the novel synthesis of morpholine derivatives, which are valuable in various chemical synthesis processes (D’hooghe et al., 2006).

Conversion into 2H-Azirine-2-Carboxylic Esters : There has been research on converting aziridine-2-carboxylic esters into 2H-azirine-2-carboxylic esters, showcasing its versatility in chemical transformations (Legters et al., 2010).

Applications in Regioselective Ring-Opening Reactions : The compound has been used in regioselective ring-opening reactions of spiro-aziridine-epoxy oxindoles, which are important in organic synthesis (Hajra et al., 2019).

Metal-Free Aziridination of Olefins : It has also been involved in the metal-free aziridination of olefins, a significant advancement in the field of organic chemistry (Minakata et al., 2006).

Synthesis and Ring Openings of N-unfunctionalised Aziridines : Its derivatives have been used in the synthesis and selective ring-opening reactions of N-unfunctionalised aziridines, demonstrating its utility in creating new chemical entities (Armstrong & Ferguson, 2012).

Catalytic Asymmetric Aziridination : The compound has been prepared on a gram scale for catalytic asymmetric aziridination, highlighting its scalability and potential industrial applications (Desai et al., 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl (2R,3S)-3-(3-bromophenyl)aziridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQXUJINCDLMHK-WDEREUQCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1[C@@H](N1)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-6-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2464379.png)

![Ethyl 4-(3-ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)benzoate](/img/structure/B2464381.png)

![(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2464382.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate](/img/structure/B2464389.png)

![(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2464391.png)

![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride](/img/structure/B2464398.png)